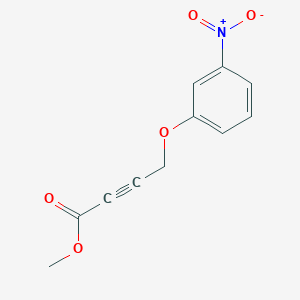

Methyl 4-(3-nitrophenoxy)but-2-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(3-nitrophenoxy)but-2-ynoate” is a chemical compound with the CAS Number: 2247849-89-2 . It has a molecular weight of 235.2 and its IUPAC name is "methyl 4-(3-nitrophenoxy)but-2-ynoate" .

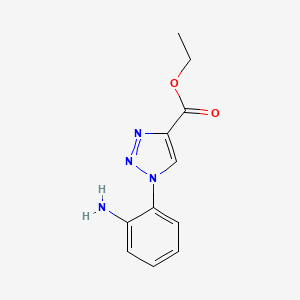

Molecular Structure Analysis

The InChI code for “Methyl 4-(3-nitrophenoxy)but-2-ynoate” is1S/C11H9NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,7H2,1H3 . This code provides a standard way to encode the molecular structure using text.

Applications De Recherche Scientifique

- Methyl 4-(3-nitrophenoxy)but-2-ynoate serves as a versatile building block in organic synthesis. Its terminal alkyne group allows for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers use it to create complex molecules, functionalize substrates, and develop new synthetic routes .

- The alkyne moiety in this compound is compatible with bioorthogonal chemistry. Scientists can selectively label biomolecules (e.g., proteins, nucleic acids) by incorporating Methyl 4-(3-nitrophenoxy)but-2-ynoate into their structures. This labeling facilitates imaging studies, drug delivery, and proteomic analysis .

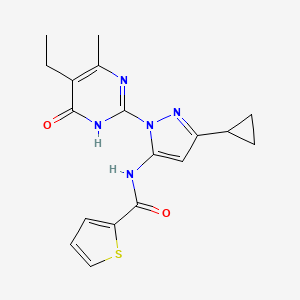

- Some studies suggest that Methyl 4-(3-nitrophenoxy)but-2-ynoate exhibits antibacterial and antifungal activity. Researchers explore its potential as a lead compound for developing novel antimicrobial agents. Mechanistic investigations are ongoing .

- The compound’s nitrophenyl group may contribute to pesticidal properties. Researchers investigate its effectiveness against pests and plant pathogens. It could serve as a starting point for designing environmentally friendly agrochemicals .

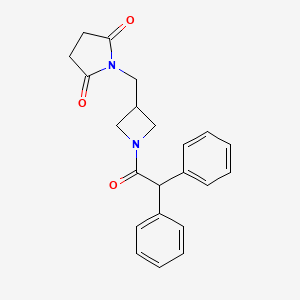

- Methyl 4-(3-nitrophenoxy)but-2-ynoate can be used to modify surfaces, such as polymers, nanoparticles, and electrodes. Its alkyne functionality allows covalent attachment to various substrates. Applications include functional coatings, sensors, and catalyst immobilization .

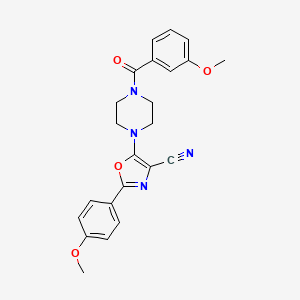

- Researchers explore the compound’s potential as a pharmacophore or scaffold for drug development. Its unique structure may interact with specific biological targets. Computational studies and in vitro assays guide further investigations .

Organic Synthesis and Chemical Reactions

Bioorthogonal Labeling and Imaging

Antibacterial and Antifungal Properties

Agrochemical Applications

Materials Science and Surface Modification

Medicinal Chemistry and Drug Discovery

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(3-nitrophenoxy)but-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCIEQVADKNJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCOC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-nitrophenoxy)but-2-ynoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756779.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide](/img/structure/B2756781.png)

![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2756789.png)

![6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2756797.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide](/img/structure/B2756802.png)